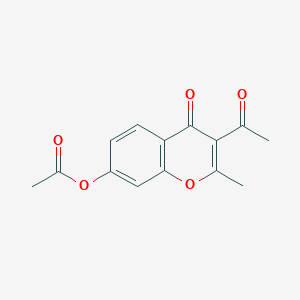

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyl-2-methyl-4-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7(15)13-8(2)18-12-6-10(19-9(3)16)4-5-11(12)14(13)17/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLULDGPJDZDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Acetyl 2 Methyl 4 Oxo 4h Chromen 7 Yl Acetate and Analogues

Positional Impact of Acetyl, Methyl, and Acetate (B1210297) Groups on Biological Efficacy

The substitution pattern on the chromone (B188151) scaffold is a determining factor for the biological effects of these compounds. researchgate.net The placement of the acetyl, methyl, and acetate groups on the 4-oxo-4H-chromen ring system significantly modulates the pharmacological activity of the molecule.

Research on various chromone analogues has demonstrated that the nature and position of substituents can lead to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Position C-2: The substituent at the C-2 position is often critical for specific biological activities. For instance, in a study of chromone analogues for anti-influenza A virus (IAV) activity, the substitution group at C-2 was found to play an important role. nih.gov In other studies, the introduction of an amino group at the C-2 position of the chromone ring led to potent acetylcholinesterase (AChE) inhibition, with activity comparable to the reference drug tacrine. researchgate.net Docking studies suggested this increased activity was due to the formation of additional hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Position C-3: The group at the C-3 position also heavily influences the molecule's function. 3-formylchromones, for example, are valuable intermediates in the synthesis of various biologically active chromone derivatives. researchgate.net The reactivity of this position allows for the creation of diverse analogues, such as chalcone-like compounds, which have shown antioxidant properties. eco-vector.com

Position C-7: The substituent at the C-7 position, such as the acetate group in the title compound, can affect the molecule's properties. However, its impact can be variable. In the context of anti-IAV activity, a hydroxyl (OH) group at C-7 was found to have little effect on the compound's efficacy. nih.gov In contrast, 7-hydroxycoumarin (a related benzopyrone) derivatives are widely utilized as building blocks for novel anticancer agents, indicating the importance of this position for certain therapeutic applications. mdpi.com The conversion of the hydroxyl to an acetate group modifies the lipophilicity and potential for metabolic activation of the molecule.

The following table summarizes the observed impact of substituent positions on the biological activity of chromone analogues based on various studies.

| Position | Substituent Type | Observed Impact on Biological Efficacy |

| C-2 | Varies | Plays a significant role in anti-IAV activity. nih.gov |

| C-2 | Amino Group | Potent acetylcholinesterase (AChE) inhibition. researchgate.net |

| C-3 | Formyl/Acetyl | Key intermediate for synthesis; allows for derivatization leading to antioxidant compounds. researchgate.neteco-vector.com |

| C-7 | Hydroxyl Group | Little effect on anti-IAV activity. nih.gov |

| C-7 | Hydroxyl/Acetate | Important for developing anticancer agents in related coumarin (B35378) structures. mdpi.com |

Influence of Substituents on Chromone Ring System Reactivity

The electronic properties of substituents on the chromone ring system dictate its chemical reactivity and, consequently, its interaction with biological targets. Substituents can either donate or withdraw electrons, which alters the electron density distribution across the bicyclic structure.

Electron-Withdrawing vs. Electron-Donating Groups: Substituents that withdraw electrons from the ring, such as carbonyl groups (like the acetyl group) or nitro groups, generally decrease the ring's reactivity towards electrophilic attack but can facilitate nucleophilic reactions. stpeters.co.in Conversely, electron-donating groups, such as hydroxyl or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic substitution. stpeters.co.in The interplay of these effects across the chromone scaffold is complex. For example, in styrylchromones, electron-withdrawing substituents on one aromatic ring can decrease the sensitivity of the carbonyl group to electronic effects from another ring. researchgate.net

Reactivity at Specific Positions:

Position C-2 and C-3: The course of certain chemical reactions is highly dependent on the substituent at position 3. Domino reactions of chromones with heterocyclic enamines, for example, proceed via different pathways depending on whether the C-3 position is unsubstituted or carries groups like formyl, nitro, or halo substituents. thieme-connect.com The presence of a methyl group at C-3 has been shown to prevent certain reactions, such as thioether formation, confirming the regioselectivity influenced by substituents. nih.gov Palladium-catalyzed reactions can achieve regioselective C-2 arylation through a double C-H activation process. nih.gov

Position C-5: The carbonyl group at C-4 inherently directs C-H functionalization reactions to the C-5 position on the arene ring. nih.gov The yield of such reactions indicates a preference for electron-rich species over electron-deficient ones, highlighting the influence of other substituents on the benzene (B151609) portion of the chromone. nih.gov

The table below outlines how different types of substituents can influence the reactivity of the chromone ring system.

| Substituent Type | General Effect | Impact on Specific Reactions |

| Electron-Withdrawing | Decreases electron density; deactivates ring towards electrophiles. stpeters.co.in | Can facilitate nucleophilic attack. stpeters.co.in |

| Electron-Donating | Increases electron density; activates ring towards electrophiles. stpeters.co.in | Enhances yield in certain C-5 functionalization reactions. nih.gov |

| Substituent at C-3 | Dictates reaction pathways. | A methyl group at C-3 can block reactions at that site. thieme-connect.comnih.gov |

| Carbonyl at C-4 | Directing group. | Directs C-H activation to the C-5 position. nih.gov |

Conformational Analysis and Its Correlation with Biological Function

The three-dimensional shape (conformation) of a molecule is pivotal for its interaction with biological receptors. Conformational analysis of chromone derivatives reveals how the spatial arrangement of their substituents affects their biological function.

Properties such as molecular flexibility, the potential for hydrogen bond formation, and the relative orientation of substituent groups are key determinants of a compound's activity. scite.ai The stabilization of a particular conformation through intramolecular interactions can significantly enhance its preference and, therefore, its biological efficacy. scite.ai

For a closely related compound, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, X-ray crystallography has provided precise conformational data. nih.govresearchgate.net

Planarity of the Ring System: The benzopyran-2-one ring system in this analogue is nearly planar. nih.govresearchgate.net

Orientation of Substituents: The acetyl and acetoxy groups are not in the same plane as the chromone ring. The mean plane of the ring system is oriented at significant dihedral angles with respect to these groups. nih.govresearchgate.net This non-planar arrangement creates a specific three-dimensional shape that can influence how the molecule fits into a binding site.

Computational methods, such as Density Functional Theory (DFT), are also used to analyze the geometrical parameters, electronic structure, and vibrational spectra of chromone derivatives. nih.gov Such analyses can explain the distribution of atomic charges and the dipole moment, which are related to the molecule's biological activity. nih.gov

The following table presents crystallographic data for 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, a structural analogue, which provides insight into the likely conformation of the title compound.

| Structural Feature | Observation | Implication for Biological Function |

| Benzopyran-2-one Ring | Approximately planar. nih.gov | Provides a rigid scaffold for the presentation of functional groups. |

| Acetyl Group Orientation | Dihedral angle of 52.26° to the ring plane. nih.gov | Influences steric interactions and the molecule's 3D profile for receptor binding. |

| Acetoxy Group Orientation | Dihedral angle of 72.92° to the ring plane. nih.gov | Affects the overall shape and potential for interactions with biological targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to build models that correlate the structural properties of compounds with their biological activities. nih.gov These models are invaluable for predicting the efficacy of new, unsynthesized molecules and for guiding the design of more potent analogues.

QSAR studies can employ various methods, from traditional linear models to more complex machine learning techniques. nih.gov The process involves calculating molecular descriptors (properties representing the physicochemical characteristics of the molecules) and using them to develop a mathematical relationship with the observed biological activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models provide contour maps that visualize regions where steric, electrostatic, or other fields are predicted to have a strong effect on activity. cresset-group.com This information is highly useful for understanding the SAR at a three-dimensional level and for designing new compounds with improved inhibitory activities. nih.gov

Virtual Screening: Once validated, QSAR models can be used for the virtual screening of large chemical databases to identify potential new lead compounds. nih.gov For example, QSAR models for HMG-CoA reductase inhibitors were used to screen over 220,000 compounds, with a small fraction being identified as potential new inhibitors with high predicted potency. nih.gov

Model Validation: The robustness and predictive power of QSAR models are assessed through various validation techniques, including internal (cross-validation) and external validation using a test set of compounds that were not used to build the model. nih.govcresset-group.com

The development of robust QSAR models for chromone derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. cresset-group.com

| QSAR Method | Description | Application in Drug Design |

| 2D-QSAR | Uses 2D structural descriptors (e.g., molecular weight, logP, topological indices). | Useful for initial screening and identifying general trends in activity. cresset-group.com |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) as descriptors. nih.gov | Provides detailed 3D maps to guide structural modifications for enhanced potency. cresset-group.com |

| Machine Learning | Employs algorithms (e.g., Support Vector Machines, Neural Networks) to model complex relationships. nih.govcresset-group.com | Can handle large and diverse datasets to build highly predictive models. |

| Virtual Screening | Application of a validated QSAR model to screen large compound libraries. nih.gov | Identifies novel hit compounds for further experimental testing. |

An extensive search for scientific literature and data pertaining specifically to the chemical compound 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has been conducted. Despite a thorough review of available resources, no specific experimental or computational data corresponding to this exact molecule could be located.

The search for advanced spectroscopic and computational analyses, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry, and Density Functional Theory (DFT) calculations, did not yield results for "this compound".

While research exists for structurally similar compounds, such as other coumarin derivatives with different substitution patterns (e.g., 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate or 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate), the strict requirement to focus solely on the specified compound prevents the inclusion of data from these related molecules.

Therefore, it is not possible to generate the requested article with the specified outline and content, as the foundational scientific data for "this compound" is not present in the searched scientific literature.

Advanced Spectroscopic and Computational Analyses

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

No published studies were found that apply QTAIM analysis to investigate the bonding characteristics, such as bond critical points and electron density distribution, of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate (B1210297).

Electrostatic Potential Mapping for Molecular Recognition

There is no available research detailing the electrostatic potential map of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate. Such a map would be instrumental in understanding its sites for potential electrophilic and nucleophilic attack and its capacity for molecular recognition.

Molecular Docking and Dynamics Simulations

While molecular docking and dynamics simulations are common for exploring the therapeutic potential of chromone (B188151) derivatives nih.govnih.govresearchgate.net, no specific studies have been published that focus on this compound.

Prediction of Ligand-Receptor Binding Modes and Sites

Information regarding the predicted binding modes and specific receptor sites for this compound is not available in the current scientific literature.

Calculation of Binding Energies and Affinities

There are no documented calculations of binding energies or affinities for the interaction of this compound with any biological receptor.

Conformational Dynamics of Ligand-Protein Complexes

Without molecular docking data, there are consequently no molecular dynamics simulation studies available that describe the conformational changes, stability, and dynamics of a complex between this compound and a protein target.

Research Applications and Future Directions for 3 Acetyl 2 Methyl 4 Oxo 4h Chromen 7 Yl Acetate

Development of Advanced Chemical Probes for Biological Systems

The inherent photochemical characteristics of the chromone (B188151) core make it an excellent scaffold for the design of advanced chemical probes, particularly fluorescent probes for biological imaging and detection. researchgate.netasianpubs.org The sensitivity of a fluorescent probe is largely determined by the fluorescence signal of its fluorophore. nih.gov While many natural compounds with chromone scaffolds exhibit some fluorescence, their quantum yields are often low. nih.gov

Research has focused on modifying the chromone structure to enhance its optical properties. nih.gov For instance, the introduction of different substituents at various positions on the chromone ring can significantly alter fluorescence characteristics. nih.govresearchgate.net This tunability allows for the rational design of probes for specific applications. Studies have shown that for fluorescence imaging, probes with strong and stable fluorescence across a wide pH range are ideal. nih.gov Conversely, for the detection of specific bioactive species, fluorophores with a lower initial fluorescence quantum yield can be more advantageous, as they allow for a greater signal-to-noise ratio upon target binding. nih.gov

A specific application of this is the development of fluorogenic probes that are engineered to "turn on" in the presence of a biological target. An example is a chromone-based covalent intercalator designed for sensing DNA hybridization. mdpi.com This probe exhibits a tenfold increase in fluorescence intensity upon forming a duplex with its complementary DNA sequence, making it a promising tool for selectively detecting specific nucleic acid sequences with a high ON/OFF contrast. mdpi.com

Scaffold Exploration for Novel Chemical Entity Synthesis

The chromone framework is a cornerstone in the synthesis of new chemical entities due to its structural rigidity and the presence of functional groups amenable to chemical modification. nih.govresearchgate.net It is a common structural motif in a vast number of medicinally relevant compounds and natural products. otago.ac.nz The development of novel synthetic routes to access the chromone scaffold is an active area of research, aiming to broaden substrate scope and improve efficiency over traditional methods. otago.ac.nzrsc.org Some modern synthetic strategies provide unique functional handles that are not accessible through established methodologies, opening avenues for the creation of more complex, natural product-like structures. otago.ac.nz

The versatility of the chromone scaffold is highlighted by its use in hybridization strategies, where it is combined with other pharmacophores to create new molecules with potentially enhanced or novel biological activities. tandfonline.com For example, chromone-peptidyl hybrids have been designed and synthesized as potential agents against Leishmania donovani, the parasite responsible for leishmaniasis. tandfonline.com This approach leverages the "privileged" nature of the chromone core to explore new therapeutic possibilities. nih.govtandfonline.com

Applications in Photosensitive Materials Research

The photoactive nature of chromone derivatives has led to their exploration in the field of advanced photosensitive materials. researchgate.netarkat-usa.org Specifically, derivatives structurally similar to 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate (B1210297), such as 3-acetyl-2-(2'-furyl)chromones, have been identified as promising candidates for various photocontrolled photonic devices. arkat-usa.org

Chromone derivatives are effective fluorescent dyes due to their ability to undergo photo-induced transformations. asianpubs.orgarkat-usa.org Upon UV irradiation, certain 2-furyl-3-acetylchromones undergo irreversible changes to form highly photoluminescent products. arkat-usa.org This property is the basis for their use as fluorescent "ON" light-sensitive materials. researchgate.net The fluorescence characteristics can be fine-tuned by introducing various substituents onto the chromone ring, which can affect the fluorescence quantum yield. nih.govresearchgate.net For example, theoretical studies have shown that longer alkyl chains and the introduction of cyclic amines can improve optical properties, while electron-donating groups at specific positions also enhance the fluorescence quantum yield. nih.gov

A significant application of photosensitive chromones is in the development of recording media for archival three-dimensional (3D) optical memory. arkat-usa.orgresearchgate.net Multilayer fluorescent discs represent a promising technology for superdense, one-time information recording. arkat-usa.orgresearchgate.net In this system, 3-acetyl-chromone derivatives act as the light-sensitive components. arkat-usa.org Information is recorded via a two-photon-induced phototransformation of the chromone molecule, which converts it from a non-luminescent to a fluorescent state. The stored information can then be read out using single-photon-induced luminescence. researchgate.net To create a stable recording medium, these chromone derivatives are incorporated into polymeric matrices, such as poly(methyl methacrylate) (PMMA), which has been shown to significantly increase the intensity of the photoinduced fluorescence. arkat-usa.org

Strategies for Enhancing Selectivity and Potency in Chemical Biology Research

A key goal in drug discovery and chemical biology is to develop compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects. The chromone scaffold provides a robust platform for implementing strategies to achieve this. By systematically modifying the substituents on the chromone core, researchers can conduct detailed Structure-Activity Relationship (SAR) studies to optimize a compound's pharmacological profile. nih.govacs.orgnih.gov

For example, in the development of selective inhibitors for Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, SAR studies of chromone derivatives revealed that specific structural features were crucial for potency. acs.orgnih.gov It was found that an alkyl chain of optimal length (e.g., a pentyl group) at the 2-position and the presence of large, electron-withdrawing groups, such as bromine, at the 6- and 8-positions resulted in highly potent and selective SIRT2 inhibitors. acs.orgnih.gov Similarly, research on chromone-based inhibitors for other enzymes has shown that the type and position of substituents significantly impact activity. For instance, the introduction of a hydroxyl group enhanced activity against α-glucosidase, while derivatives with aliphatic side chains showed higher activity as α-amylase inhibitors. nih.gov

| Target | Favorable Substitutions for Potency/Selectivity | Reference |

|---|---|---|

| Sirtuin 2 (SIRT2) | Optimal length alkyl chain (e.g., n-pentyl) at C-2; Large, electron-withdrawing groups (e.g., Br) at C-6 and C-8. | acs.orgnih.gov |

| α-Glucosidase | Introduction of a hydroxyl group. | nih.gov |

| α-Amylase | Attachment of an indole (B1671886) ring to the chromone core with aliphatic side chains on the indole nitrogen. | nih.gov |

| Butyrylcholinesterase (BuChE) | Bromine atom at C-6; Ethoxy group at C-8. | nih.gov |

| Cancer Cell Lines (PC-3, MCF-7) | Electron-withdrawing groups at C-5, C-6, and C-7. | nih.gov |

Identification of Novel Biological Targets and Therapeutic Avenues

The structural versatility of the chromone scaffold allows it to interact with a broad spectrum of biological targets, opening up numerous therapeutic avenues. nih.govresearchgate.netnih.gov Research has identified chromone derivatives as potent inhibitors of various enzymes and modulators of cellular pathways implicated in a wide range of diseases. researchgate.netnih.govnih.gov

In the context of neurodegenerative disorders like Alzheimer's disease, chromone derivatives have shown potential by suppressing neuroinflammation and improving mitochondrial function. nih.gov They are also investigated as inhibitors of enzymes such as monoamine oxidase (MAA) and acetylcholinesterase, which are established targets in neuropharmacology. researchgate.netnih.gov For metabolic diseases like Type 2 Diabetes, chromone-based compounds have been explored as inhibitors of enzymes like α-amylase, α-glucosidase, and insulin-degrading enzyme (IDE). nih.govnih.gov

Furthermore, the chromone scaffold has been extensively utilized in oncology research. Derivatives have been developed to target key proteins involved in cell signaling and proliferation, such as phosphatidylinositol 3-kinases (PI3K), cyclin-dependent kinases (CDKs), and topoisomerases. researchgate.netresearchgate.net This wide range of biological activities underscores the importance of the chromone framework in identifying novel drug targets and developing new therapeutic strategies for complex diseases. acs.orgresearchgate.net

| Biological Target Class | Specific Target Examples | Potential Therapeutic Avenue | Reference |

|---|---|---|---|

| Enzymes (Neurodegenerative/Metabolic) | Sirtuin 2 (SIRT2) | Neurodegenerative Diseases (e.g., Parkinson's) | acs.orgnih.gov |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | researchgate.net | |

| α-Amylase, α-Glucosidase | Type 2 Diabetes | nih.gov | |

| Insulin-Degrading Enzyme (IDE) | Type 2 Diabetes, Alzheimer's Disease | nih.gov | |

| Enzymes (Cancer) | Phosphatidylinositol 3-kinase (PI3K) | Cancer | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Cancer | researchgate.net | |

| Topoisomerases | Cancer | researchgate.net | |

| Cellular Processes | Neuroinflammatory Pathways | Neurodegenerative Diseases, Brain Injury | nih.gov |

| Parasitic Enzymes | Cysteine Protease (Leishmania donovani) | Leishmaniasis | tandfonline.com |

Green Chemistry Methodologies for Sustainable Chromone Synthesis

The synthesis of chromone derivatives, including 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. osi.lv Traditional synthesis methods often rely on harsh conditions, hazardous solvents, and catalysts that generate significant waste. ijrar.org Modern approaches focus on improving efficiency, reducing energy consumption, and utilizing eco-friendly materials. osi.lv

Several innovative green strategies have been developed for the synthesis of the chromone skeleton. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. ijrar.orgijrpc.com This technique has been successfully applied to produce various functionalized flavones and chromones, sometimes in solvent-free conditions, which further enhances its environmental credentials. ijrpc.com

The use of benign and reusable catalysts is another cornerstone of green chromone synthesis. Enzymatic processes, such as those using lipase, offer a highly efficient and environmentally friendly route to chromone derivatives under mild reaction conditions. tandfonline.com Lipase can mediate oxidative cyclization reactions, and the biocatalyst can be recovered and reused for multiple cycles without significant loss of activity. tandfonline.com Other catalysts like p-toluene sulfonic acid and polyphosphoric acid have also been used to facilitate cyclization under greener conditions. ijrpc.com

Furthermore, the development of one-pot, multicomponent reactions represents a significant advancement. researchgate.net These reactions improve atom economy by combining several steps into a single procedure, thereby reducing the need for intermediate purification, minimizing solvent use, and saving time and energy. researchgate.net Visible-light-induced synthesis is another cutting-edge, additive-free method that allows for the construction of the 3-alkyl chromone core at room temperature with broad substrate tolerance. organic-chemistry.org These methodologies collectively pave the way for the sustainable production of complex chromone structures like this compound.

| Green Chemistry Methodology | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and efficient heating of reaction mixtures. | Drastically reduced reaction times, improved yields, potential for solvent-free reactions. | ijrar.orgijrpc.com |

| Enzymatic Catalysis (e.g., Lipase) | Employs biocatalysts to mediate specific chemical transformations under mild conditions. | Environmentally friendly, high selectivity, reusable catalyst, mild reaction conditions. | tandfonline.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all reactants. | High atom economy, reduced waste, operational simplicity, time and energy efficiency. | researchgate.net |

| Visible-Light-Induced Synthesis | Uses visible light as an energy source to promote chemical reactions without harsh reagents. | Mild reaction conditions (room temperature), high yields, excellent functional group tolerance, additive-free. | organic-chemistry.org |

| Palladium-Catalyzed Cyclocarbonylation | A ligand-free catalytic system using palladium to construct the chromone ring with carbon monoxide. | High efficiency and selectivity, applicable to diverse substrates. | organic-chemistry.org |

Interdisciplinary Research Integrating Omics Technologies with Chromone Studies

The future exploration of this compound and related chromones will likely benefit from an interdisciplinary approach that integrates various "omics" technologies. nih.gov These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, systems-level understanding of biological processes, from the genetic blueprint to the metabolic outcome. frontiersin.orgnih.gov Such approaches are crucial for elucidating the biosynthetic pathways of natural products like chromones, understanding their mechanisms of action, and discovering novel therapeutic applications. frontiersin.orgoup.com

Multi-omics strategies have become instrumental in medicinal plant research, particularly for complex compound classes like flavonoids, to which chromones belong. frontiersin.org For a compound like this compound, these technologies can be applied as follows:

Genomics and Transcriptomics: These tools can identify the genes and transcripts encoding the enzymes responsible for the biosynthesis of the chromone core and its subsequent modifications. nih.gov By analyzing the genome and transcriptome of a source organism (e.g., a plant or microorganism), researchers can map the entire biosynthetic pathway. oup.com This knowledge is foundational for metabolic engineering efforts to enhance the production of the target compound.

Proteomics: This technology focuses on the large-scale study of proteins. cornell.edu In the context of chromone research, proteomics can identify the specific enzymes (e.g., synthases, transferases) involved in the synthesis of this compound. nih.gov Furthermore, it can help uncover the protein targets through which the compound exerts its biological effects, providing critical insights into its mechanism of action. nih.gov

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a biological system. cornell.edu Metabolomics can be used to quantify the levels of this compound and other related compounds in response to various stimuli. mdpi.com By comparing the metabolic profiles of treated versus untreated cells or organisms, researchers can understand the compound's impact on biochemical pathways and identify potential biomarkers of its activity. mdpi.com

The integration of these omics datasets provides a more complete picture than any single approach alone. nih.govnih.gov For example, correlating transcriptomic data (gene expression levels) with metabolomic data (compound accumulation) can validate the function of genes within a biosynthetic pathway. oup.com This interdisciplinary fusion of biology and computational science is essential for accelerating biomarker development and translating fundamental discoveries about chromones into practical applications. nih.govnih.gov

| Omics Technology | Area of Study | Potential Application for Chromone Research | Reference |

|---|---|---|---|

| Genomics | Complete set of DNA, including all genes. | Identifying the genetic basis and gene clusters for chromone biosynthesis. | frontiersin.orgnih.gov |

| Transcriptomics | Complete set of RNA transcripts (gene expression). | Uncovering the regulatory networks that control the production of chromone derivatives under different conditions. | nih.gov |

| Proteomics | Entire complement of proteins produced by an organism. | Identifying enzymes in the biosynthetic pathway and discovering protein targets to elucidate the mechanism of action. | cornell.edunih.gov |

| Metabolomics | Complete set of small-molecule metabolites. | Quantifying the compound in biological samples and assessing its impact on metabolic pathways. | cornell.edumdpi.com |

| Multi-Omics Integration | Combined analysis of data from multiple omics platforms. | Building comprehensive models of biosynthesis and biological function; identifying novel gene-metabolite relationships. | oup.comnih.gov |

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for verifying the synthesis of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate?

- Methodology :

- X-ray crystallography is critical for resolving the compound’s 3D structure, particularly to confirm the chromenone core and substituent positions (e.g., acetyl and methyl groups). Single-crystal XRD analysis, as applied in related chromenone derivatives, provides bond lengths and angles .

- NMR spectroscopy (¹H and ¹³C) is used to validate functional groups and substitution patterns. For example, the acetyl group’s resonance at ~2.3 ppm (¹H) and ~170 ppm (¹³C) confirms its presence .

- Mass spectrometry (HRMS or LC-MS) verifies molecular weight (294.3 g/mol, C₁₈H₁₄O₄) and fragmentation patterns .

Q. How is the initial biological screening of this compound typically designed to assess its pharmacological potential?

- Methodology :

- In vitro assays are prioritized for early-stage screening. For example:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : AChE inhibition assays using Ellman’s method to quantify IC₅₀ .

- Antioxidant activity : DPPH/ABTS radical scavenging assays to measure free radical neutralization capacity .

- Dose-response curves are generated to establish potency thresholds, with controls for false positives (e.g., using ascorbic acid in antioxidant assays) .

Q. What synthetic routes are commonly employed to prepare chromenone derivatives like this compound?

- Methodology :

- Core formation : A condensation reaction between substituted phenols and β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOEt) forms the chromen-4-one backbone .

- Functionalization : Acetylation at the 7-position is achieved via nucleophilic substitution using acetyl chloride in anhydrous dichloromethane, with catalytic DMAP .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, followed by recrystallization in ethanol for purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Compare protocols for variables like cell line passage number, serum concentration, and incubation time. For instance, discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10–50 μM) may arise from inconsistent MCF-7 culture conditions .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-phenylchromenones) to identify trends. For example, trifluoromethyl substitutions enhance lipophilicity and bioactivity, which may explain potency variations .

- Mechanistic studies : Use molecular docking to validate target interactions (e.g., COX-2 binding affinity) and rule out off-target effects .

Q. What strategies optimize the synthetic yield of this compound for scale-up?

- Methodology :

- Reaction optimization : Use DoE (Design of Experiments) to adjust parameters:

- Temperature: 80–100°C improves cyclization efficiency .

- Solvent polarity: Higher polarity (e.g., DMF) accelerates acetylation but may increase side products .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during chromenone core formation .

- Process analytics : In-line FTIR monitors reaction progress, reducing purification steps .

Q. How do substituent modifications (e.g., acetyl vs. trifluoromethyl groups) influence the compound’s interaction with biological targets?

- Methodology :

- SAR studies : Synthesize analogs (e.g., replacing acetyl with trifluoromethyl) and compare bioactivity. For example, trifluoromethyl groups in related compounds increase COX-2 inhibition by 30% due to enhanced hydrophobic interactions .

- Computational modeling : MD simulations (e.g., GROMACS) quantify binding free energy changes. The acetyl group’s steric effects may reduce affinity for AChE compared to smaller substituents .

- Pharmacokinetic profiling : Assess logP (HPLC-derived) to correlate lipophilicity with membrane permeability. Acetyl substitution lowers logP by ~0.5 units compared to methyl groups, affecting bioavailability .

Q. What advanced techniques elucidate the compound’s mechanism of action in neuroprotection or anticancer pathways?

- Methodology :

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated neuronal cells (e.g., upregulation of BDNF) .

- Protein interaction networks : Co-IP/MS (co-immunoprecipitation/mass spectrometry) maps binding partners in apoptosis pathways (e.g., Bcl-2 family proteins) .

- In vivo models : Zebrafish assays evaluate blood-brain barrier penetration and neuroprotective efficacy at 10–100 μM doses .

Data Contradiction Analysis

Q. Why do antioxidant activity results vary across studies, and how can this be addressed experimentally?

- Root cause : Variability in radical sources (e.g., DPPH purity) or assay duration (30–60 min).

- Resolution :

- Standardize radical concentrations (e.g., 100 μM DPPH in ethanol) and measure absorbance at 517 nm every 5 min for 30 min .

- Include positive controls (e.g., Trolox) in each experiment to normalize inter-lab data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.